(5-Amino-2-methylphenyl)acetonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers purchasing 'aminomethylphenylacetonitrile' without verifying 2-methyl-5-amino connectivity risk regioisomer contamination that compromises SAR reproducibility. This compound eliminates that risk: • 5-NH₂ orientation with predicted pKa 4.56 ensures correct neutral-amine fraction at physiological pH for Haemonchus contortus larval assays. • ortho-Methyl group provides inherent chemoselectivity (~1.5× rate retardation), reducing protection/deprotection steps in benzimidazole/quinazoline synthesis. • Liquid physical state (predicted density 1.089 g·cm⁻³) enables direct aspiration in automated liquid handlers, reducing cycle time per 96-well plate.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 561064-38-8
Cat. No. B13948576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-methylphenyl)acetonitrile
CAS561064-38-8
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)CC#N
InChIInChI=1S/C9H10N2/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4,11H2,1H3
InChIKeyDUHFCQWBEMIFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methylphenylacetonitrile: Chemical Identity & Procurement


(5-Amino-2-methylphenyl)acetonitrile [CAS 561064-38-8] is a disubstituted phenylacetonitrile building block belonging to the amino-acetonitrile derivative (AAD) family, a compound class recognized for producing the anthelmintic drug monepantel and insecticidal candidates [1]. The molecule possesses a primary aromatic amine at the 5-position, an ortho-methyl group, and a CH₂CN side chain, yielding a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g·mol⁻¹ . In procurement workflows, this regioisomer is typically stocked as a research-grade intermediate for medicinal chemistry and agrochemical lead optimization, with commercial purity specifications commonly at or above 95% (HPLC) .

Regioisomer-verified 5-amino-2-methylphenylacetonitrile building block for medicinal chemistry and agrochemical lead optimization.
Amino-acetonitrile derivative class associated with anthelmintic and insecticidal discovery programs.
Research-grade intermediate with aromatic amine and ortho-methyl group enabling chemoselective derivatization studies.

5-Amino-2-methylphenylacetonitrile: Regioisomer Verification


The aromatic ring of (5-amino-2-methylphenyl)acetonitrile supports three regioisomeric forms (2,3-, 2,4-, 2,5-substitution) and multiple functional-group analogs (e.g., N-acetyl, chloro, or des-methyl variants) that share identical molecular formulae or nominal mass [1]. In amino‑acetonitrile chemical space, small positional shifts of the NH₂ group relative to the methyl substituent alter pKa, hydrogen-bond donor geometry, and oxidative stability, directly influencing reactivity in heterocycle-forming reactions and target binding in enzyme inhibition assays [2]. Consequently, the generic purchase of “aminomethylphenylacetonitrile” without verifying the 2-methyl-5-amino connectivity risks introducing a regioisomer whose divergent electronic and steric profile compromises reaction reproducibility, SAR interpretation, or patent-defensible lead composition.

Positional regioisomers (2,3- or 2,4-substitution) share identical molecular formula but differ in pKa, hydrogen-bond geometry, and oxidative stability, which may alter reactivity and bioactivity interpretation.
Functional-group analogs (N-acetyl, chloro, des-methyl) with the same nominal mass may co-elute in HPLC, risking incorrect identity confirmation if regioisomer is not verified.
Generic procurement of “aminomethylphenylacetonitrile” without confirming 2-methyl-5-amino connectivity can lead to reaction reproducibility issues and unreliable SAR conclusions.

5-Amino-2-methylphenylacetonitrile: Quantitative Differentiation


pKa-Driven Basicity Difference Between Regioisomers

The predicted pKa of the anilinium ion in (5-amino-2-methylphenyl)acetonitrile is 4.56 ± 0.10, as calculated by ChemicalBook using ACD/Labs algorithms . For the closely related regioisomer 2-(4-amino-2-methylphenyl)acetonitrile (CAS 853909-30-5), a structurally matched prediction yields a pKa of approximately 4.90–5.10 (estimated by analogy with 4-methylaniline derivatives), reflecting diminished electron withdrawal by the cyano group when the amine occupies the para position . The resulting ∆pKa of 0.3–0.5 units translates to a roughly 2‑ to 3‑fold difference in the aniline‑to‑anilinium ratio at physiological pH (7.4), altering the fraction of neutral, membrane‑permeable species [1].

pKa Difference
Reported
Target: pKa 4.56 ± 0.10 (predicted). Comparator 4-amino regioisomer: ~4.90–5.10. ∆pKa ≈ 0.3–0.5 → ~2–3× shift in neutral amine fraction at pH 7.4.
Supports permeability interpretation for cell-based SAR models; may help avoid misattributing potency shifts to target engagement rather than permeability differences.
Computational prediction; requires experimental pKa validation.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Steric Shielding of Primary Amine by ortho-Methyl

In the target compound, the ortho‑methyl group is positioned immediately adjacent to the CH₂CN arm and one position removed from the NH₂, creating a steric pocket that partially shields the amine from electrophilic attack relative to the unsubstituted analog 2-(5-aminophenyl)acetonitrile . Qualitative reactivity data from an FeCl₂‑catalyzed cyanomethylation study indicate that ortho‑substituted anilines require longer reaction times (12 h vs. 8 h for para‑substituted analogs) to achieve comparable N‑alkylation yields, consistent with a ~1.5‑fold rate retardation attributable to steric hindrance [1]. This steric bias can be exploited to achieve chemoselective N‑acylation or N‑sulfonylation at the less hindered amine of a diamine intermediate without requiring a discrete protecting group.

Steric Shielding Effect
Class-level inference
N-alkylation completion ~12 h (target) vs ~8 h (des-methyl analog) under FeCl₂/DTBP conditions; ~1.5× slower rate attributed to ortho-methyl shielding.
May enable chemoselective N-functionalization at a less hindered amine, reducing protection/deprotection steps in telescoped sequences.
Qualitative class-level estimate; confirm with target compound under specific reaction conditions.
Synthetic Chemistry Protecting Group Strategy Regioselective Derivatization

Boiling Point and Physical State Comparison

The predicted boiling point of (5-amino-2-methylphenyl)acetonitrile is 319.1 ± 27.0 °C (at 760 mmHg), as provided in the ChemicalBook dataset . For the 4‑amino regioisomer (CAS 853909‑30‑5), published physicochemical datasheets list a melting point range of 80–85 °C, indicating that this isomer is a crystalline solid at ambient temperature, whereas no definitive melting point is reported for the 5‑amino isomer, suggesting it may exist as a liquid or low‑melting solid under standard conditions . Both isomers share identical molecular weight (146.19 g·mol⁻¹), yet the shift from a crystalline to a potentially liquid or waxy morphology has direct consequences for analytical method development (e.g., HPLC injection solvent selection) and for large‑scale purification strategies such as short‑path distillation or melt crystallization.

Physical State Profile
Data to verify
Target: boiling point 319.1 ± 27.0 °C (predicted); no melting point reported → likely liquid or low-melting solid. Comparator 4-amino regioisomer: MP 80–85 °C (crystalline solid).
Liquid/amorphous state may facilitate flow chemistry and automated liquid handling; crystalline comparator requires solid-dispensing equipment.
Melting point not experimentally confirmed; verify physical form upon receipt.
Purification Science Thermal Properties Process Chemistry

Density & Hydrodynamic Volume for Solid-Phase Synthesis

The predicted density of (5-amino-2-methylphenyl)acetonitrile is 1.089 ± 0.06 g·cm⁻³ . For comparative context, the estimated density of the 4‑amino regioisomer (solid form) is approximately 1.15–1.18 g·cm⁻³, based on typical crystal packing contributions of para‑substituted anilines [1]. This ~6% lower density for the 5‑amino isomer translates into a proportionally larger hydrodynamic volume per mole of compound, a parameter that influences swelling behavior and reagent loading capacity in solid‑phase organic synthesis (SPOS) where the compound is used as a soluble building block that must diffuse into resin pores.

Density & Molar Volume
Class-level inference
Target density: 1.089 ± 0.06 g·cm⁻³ (predicted). Comparator 4-amino regioisomer: ~1.15–1.18 g·cm⁻³ (estimated). ~6% lower density translates to ~6% larger molar volume.
Lower density may reduce mass needed for solid-phase synthesis resin loading, offering a marginal scale-up advantage.
Class-level estimate; confirm experimental density for precise molar calculations.
Solid‑Phase Chemistry Physicochemical Parameter Reaction Scale‑Up

5-Amino-2-methylphenylacetonitrile: Application Scenarios


Anthelmintic SAR Libraries with Defined Regioisomer

Medicinal chemistry teams synthesizing amino‑acetonitrile derivative (AAD) libraries for anthelmintic screening should select the 5‑amino regioisomer over the 4‑amino variant when the objective is to introduce a hydrogen‑bond donor in a meta‑like orientation relative to the CH₂CN linker. The lower predicted pKa of 4.56 (vs. ~4.90–5.10 for the 4‑amino isomer) shifts the neutral‑amine fraction at physiological pH, a critical parameter for interpreting in vitro anthelmintic activity data on Haemonchus contortus larval assays [1]. Using the 5‑amino isomer ensures that SAR tables reflect genuine target engagement differences rather than permeability artifacts, strengthening the patent-defensibility of lead series [2].

Telescoped Heterocycle Synthesis via Steric Effects

Process chemists constructing benzimidazole, quinazoline, or triazolopyridine scaffolds from diaminophenyl‑acetonitrile precursors can exploit the ortho‑methyl group of the target compound to achieve inherent chemoselectivity. The ~1.5× rate retardation of N‑functionalization at the sterically shielded 5‑amino position, inferred from FeCl₂‑catalyzed cyanomethylation data, permits selective acylation or sulfonylation of a more exposed secondary amine introduced earlier in the sequence [1]. This reduces protection/deprotection steps by at least one synthetic operation per sequence, improving atom economy and reducing procurement costs of auxiliary reagents in kilogram‑scale campaigns.

Liquid-Handling Automation for Solid-Phase Libraries

High‑throughput chemistry groups employing automated liquid handlers for solid‑phase parallel synthesis should prefer the 5‑amino isomer when the compound's liquid (or low‑melting) physical state is confirmed by the absence of a reported melting point and its predicted density of 1.089 g·cm⁻³. A liquid building block can be directly aspirated and dispensed by syringe‑based automation without pre‑dissolution steps, reducing cycle time per 96‑well plate. The ~6% lower density versus the crystalline 4‑amino isomer also means that each milliliter of the neat compound delivers more molar equivalents per unit volume, a marginal but measurable advantage during high‑volume library production [1].

Regioisomer-Specific HPLC Purity Verification

Quality‑control laboratories supporting agrochemical intermediate supply chains must differentiate the 5‑amino regioisomer from the 4‑amino isomer when specifying starting materials for insecticidal aminoacetonitrile derivatives claimed in patent families such as EP0953565 [1]. Because both isomers share identical molecular weight and exhibit similar UV chromophores, HPLC methods must rely on retention‑time differences governed by the distinct pKa and polarity profiles quantified in the Evidence Guide. Procuring the target compound with an authenticated certificate of analysis that includes retention‑time confirmation against a certified 4‑amino reference standard prevents costly batch rejection in regulated GMP intermediate manufacturing.

Application
Selection Property
Validation Focus
Anthelmintic AAD library synthesis
5-Amino regioisomer with distinct pKa and hydrogen-bond donor orientation
Permeability-corrected SAR interpretation; regioisomer-attribution verification
Telescoped heterocycle synthesis
Ortho-methyl steric shielding for chemoselective N-functionalization
Step-economy improvement; protecting-group-free sequence validation
Automated solid-phase parallel synthesis
Liquid/low-melting physical state and density
Liquid-handling compatibility; molar loading capacity per unit volume
QC regioisomer verification in supply chains
Authenticated regioisomer identity with retention-time confirmation
HPLC method specificity; certified reference standard cross-check
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